molecular formula C12H17N7O3 B2525030 2-(3-Methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide CAS No. 477333-71-4

2-(3-Methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide

Cat. No. B2525030
M. Wt: 307.314
InChI Key: DAUCXVQQMYXRQD-UHFFFAOYSA-N
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Description

The compound "2-(3-Methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including antipsychotic, anticonvulsant, and memory-enhancing effects .

Synthesis Analysis

The synthesis of piperazine derivatives often begins with readily available starting materials such as alpha-amino acids. For instance, the synthesis of 2,6-bridged piperazine-3-ones involves the activation of a lactam carbonyl group, followed by selective reduction and treatment with protic acid to generate N-acyliminium ions. These ions are then trapped by nucleophilic side chains to yield the desired piperazine derivatives . Similarly, the synthesis of diaryl piperazine acetamides, which are potent dopamine D4 receptor agonists, involves an amide bond reversal strategy to improve stability and potency .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to modulate the compound's biological activity. The presence of substituents like aryl groups, thiazolyl groups, and acetamide moieties can significantly affect the compound's pharmacological profile .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including cyclization to form bridged piperazine-3-ones , amide bond formation , and aminolysis . These reactions are crucial for the synthesis of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the introduction of substituents can enhance the lipophilicity of the compounds, which may affect their bioavailability and blood-brain barrier permeability . Additionally, the presence of electron-withdrawing or electron-donating groups can influence the compound's reactivity and interaction with biological targets .

Relevant Case Studies

Several studies have demonstrated the potential therapeutic applications of piperazine derivatives. For instance, certain acetamide derivatives of phthalimide have shown promising anticonvulsant properties in animal models . Another study reported the synthesis of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as novel atypical antipsychotic agents, with one compound, AG 3, showing significant activity without inducing catalepsy . Additionally, N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides were found to exhibit anti-dopaminergic and anti-serotonergic activity, suggesting their potential as antipsychotic agents . Furthermore, new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid were synthesized and evaluated for anticonvulsant activity, with several compounds showing protection in epilepsy models . Lastly, a study on the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide revealed its effects on memory enhancement in mice .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Biological Screening : A study by Khan et al. (2019) on derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (similar to the compound ) revealed significant antibacterial, antifungal, and anthelmintic activities. This implies potential applications in treating various infections and infestations (Khan et al., 2019).

Applications in Synthesis of Novel Compounds

  • Synthesis of Polyamides : Hattori and Kinoshita (1979) synthesized derivatives of the compound, highlighting its role in the formation of polyamides with potential applications in various fields such as materials science and engineering (Hattori & Kinoshita, 1979).
  • Synthesis of Novel Compounds : Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzodifuranyl and 1,3,5-triazines using a base structure similar to the compound . These compounds showed promising anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Neuropharmacological Applications

  • Anticonvulsant Activity : A study by Obniska et al. (2015) on derivatives of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide (structurally similar) showed significant anticonvulsant activity, suggesting potential use in the treatment of epilepsy (Obniska et al., 2015).

Anticholinesterase Activity

  • Acetylcholinesterase Inhibition : Yurttaş et al. (2013) studied new thiazole-piperazines (structurally related) as acetylcholinesterase inhibitors, showing potential in treating conditions like Alzheimer's disease (Yurttaş et al., 2013).

Anticancer Research

  • In Vitro Anticancer Evaluation : Ali et al. (2013) synthesized and evaluated acetamidothiazole derivatives (structurally related) for their anticancer properties, indicating potential applications in cancer treatment (Ali et al., 2013).

Miscellaneous Applications

  • Fingerprint Analysis : The study by Khan et al. (2019) also revealed that certain derivatives can be used in latent fingerprint analysis, indicating their potential use in forensic science (Khan et al., 2019).

properties

IUPAC Name

2-(3-methyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O3/c1-17-9-8(10(21)16-12(17)22)19(6-7(13)20)11(15-9)18-4-2-14-3-5-18/h14H,2-6H2,1H3,(H2,13,20)(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCXVQQMYXRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

CAS RN

477333-71-4
Record name 2-(3-ME-2,6-DIOXO-8-(1-PIPERAZINYL)-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETAMIDE
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